molecular formula C19H14ClFN2O3S B12471626 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B12471626
M. Wt: 404.8 g/mol
InChI Key: ZMJAPIRAXNSGPD-UHFFFAOYSA-N
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Description

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

Molecular Formula

C19H14ClFN2O3S

Molecular Weight

404.8 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H14ClFN2O3S/c20-13-4-3-5-15(12-13)23-27(25,26)16-10-8-14(9-11-16)22-19(24)17-6-1-2-7-18(17)21/h1-12,23H,(H,22,24)

InChI Key

ZMJAPIRAXNSGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between 3-chlorobenzenesulfonyl chloride and 4-aminophenylamine in the presence of a base such as triethylamine or pyridine.

    Coupling with 2-Fluorobenzoyl Chloride: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor ligand.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-chlorobenzamide
  • N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-bromobenzamide
  • N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-iodobenzamide

Uniqueness

The uniqueness of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design.

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